molecular formula C25H22F3N3O4 B2388154 8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1209810-84-3

8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2388154
CAS No.: 1209810-84-3
M. Wt: 485.463
InChI Key: TVXFTEPYTKNJEC-UHFFFAOYSA-N
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Description

8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a chromenone core, a piperidine ring, and a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring and the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chromenone core may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds containing the benzimidazole moiety, such as omeprazole and albendazole, are known for their therapeutic effects.

    Chromenone Derivatives: Compounds like coumarin and its derivatives are widely studied for their biological activities.

    Piperidine Derivatives: Compounds such as piperidine-based alkaloids are known for their pharmacological properties.

Uniqueness

The uniqueness of 8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one lies in its combination of these three distinct moieties, which may result in a synergistic effect on its biological activity and therapeutic potential.

Properties

IUPAC Name

8-methoxy-3-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O4/c1-34-20-8-4-5-16-13-17(23(33)35-21(16)20)22(32)30-11-9-15(10-12-30)14-31-19-7-3-2-6-18(19)29-24(31)25(26,27)28/h2-8,13,15H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXFTEPYTKNJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)CN4C5=CC=CC=C5N=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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